![molecular formula C10H19Cl2N5O B2939187 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride CAS No. 2247107-95-3](/img/structure/B2939187.png)
4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2247107-95-3 . It has a molecular weight of 296.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H17N5O.2ClH/c1-14-4-7 (9 (13-14)10 (12)16)5-15-3-2-8 (11)6-15;;/h4,8H,2-3,5-6,11H2,1H3, (H2,12,16);2*1H . This indicates that the compound has a complex structure involving a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Physical And Chemical Properties Analysis
This compound has a molecular weight of 296.2 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
A significant area of research involving compounds similar to 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide; dihydrochloride focuses on the synthesis of novel derivatives and their evaluation for various biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and tested for anticancer and anti-5-lipoxygenase activities. These compounds show promise in cytotoxic assays against cancer cell lines, such as HCT-116 and MCF-7, indicating potential applications in cancer therapy (Rahmouni et al., 2016).
Anticonvulsant Activity
Another avenue of research has explored the anticonvulsant activities of compounds structurally related to 4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide; dihydrochloride. Studies have found that certain 3-aminopyrroles exhibit considerable anticonvulsant activity without significant neurotoxicity, highlighting their potential as safer anticonvulsant drugs (Unverferth et al., 1998).
Antibacterial Agents
Research into the antibacterial properties of compounds with a pyrrolidinyl structure has demonstrated significant activity against a range of bacteria. For example, derivatives of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have shown to be more active than certain standard treatments, such as enoxacin, against both in vitro and in vivo bacterial models (Egawa et al., 1984).
Asymmetric Synthesis and Chemical Properties
The asymmetric synthesis of amino acid derivatives, including homochiral methyl 4-aminopyrrolidine-2-carboxylates, has been explored for their applications in catalyzing asymmetric Michael additions of ketones to nitroalkenes. Such studies contribute to the development of new methodologies for asymmetric synthesis, with implications for pharmaceutical manufacturing and material science (Ruiz-Olalla et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound “4-[(3-Aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride” is the Somatostatin receptor 5 (SST5) . SST5 is a G protein-coupled receptor that inhibits the release of several hormones, including growth hormone, insulin, and glucagon .
Mode of Action
The compound acts as a potent agonist of the SST5 receptor . By binding to this receptor, it triggers a series of intracellular events that lead to the inhibition of hormone secretion
Biochemical Pathways
Upon activation of the SST5 receptor, several biochemical pathways are affected. These include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatase and K+ channels . The downstream effects of these pathways result in the inhibition of hormone secretion.
Result of Action
The primary result of the compound’s action is the inhibition of hormone secretion . This can have significant effects at the molecular and cellular levels, potentially influencing various physiological processes. For example, by inhibiting insulin secretion, the compound could affect glucose metabolism.
properties
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]-1-methylpyrazole-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-14-4-7(9(13-14)10(12)16)5-15-3-2-8(11)6-15;;/h4,8H,2-3,5-6,11H2,1H3,(H2,12,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWCOKKCRCVTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)CN2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

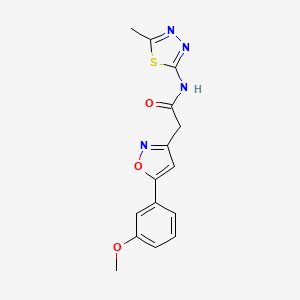
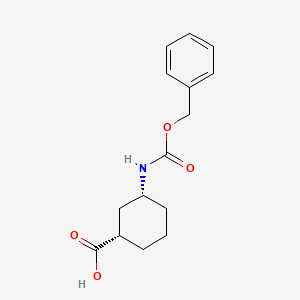
![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2939106.png)
![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide](/img/structure/B2939108.png)
![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid](/img/structure/B2939113.png)
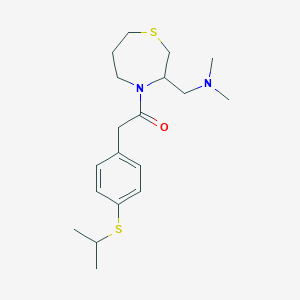

![7-ethoxy-2,5-di(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2939117.png)
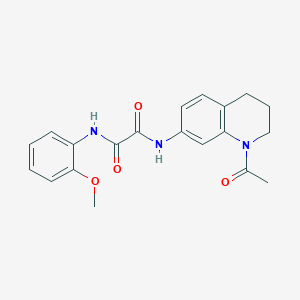
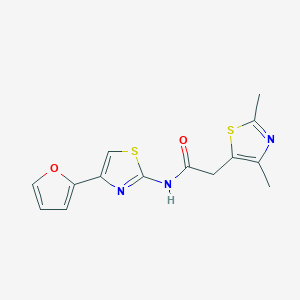
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2939122.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2939125.png)
